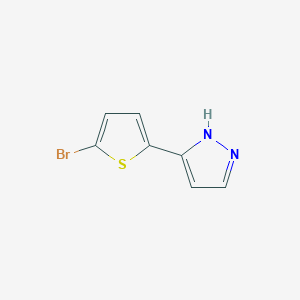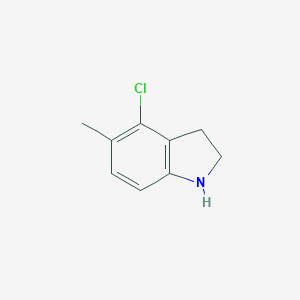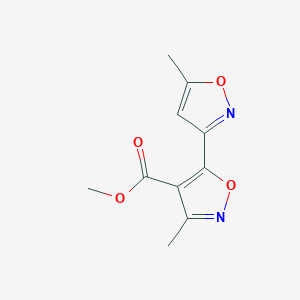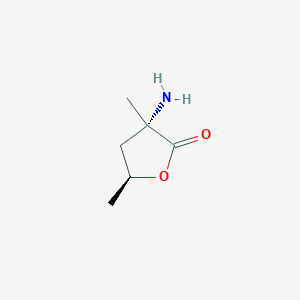
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one, also known as DMO, is a chiral cyclic amino acid derivative. It is a bioisostere of proline and is commonly used in the synthesis of peptides and peptidomimetics. The unique properties of DMO make it an attractive alternative to proline in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one is not fully understood, but it is believed to act as a proline bioisostere, mimicking the structural and functional properties of proline. This compound has been shown to interact with proteins and enzymes involved in various biological processes, including cell signaling, DNA replication, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been used in the development of new antibiotics and antifungal agents. This compound has also been shown to have anticancer properties, and has been used in the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one in lab experiments is its unique properties as a proline bioisostere. This allows for the development of new drugs and pharmaceuticals with improved properties and efficacy. However, this compound can be difficult to synthesize and may have limited availability, which can be a limitation for lab experiments.
Future Directions
There are many possible future directions for the use of (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one in scientific research. One area of interest is the development of new antibiotics and antifungal agents, as this compound has shown promising results in inhibiting the growth of bacteria and fungi. Additionally, this compound may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and drug development.
Synthesis Methods
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one can be synthesized through a variety of methods, including the Strecker synthesis, the Mannich reaction, and the Pictet-Spengler reaction. One of the most common methods for synthesizing this compound is through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide.
Scientific Research Applications
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one has been widely used in scientific research for its unique properties and potential applications. It has been shown to have antimicrobial and antifungal properties, and has been used in the development of new antibiotics and antifungal agents. This compound has also been used in the synthesis of peptide-based drugs and has shown promising results in the treatment of cancer and other diseases.
properties
CAS RN |
160281-12-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S,5S)-3-amino-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-6(2,7)5(8)9-4/h4H,3,7H2,1-2H3/t4-,6-/m0/s1 |
InChI Key |
GROCKJPOWQCNPO-NJGYIYPDSA-N |
Isomeric SMILES |
C[C@H]1C[C@](C(=O)O1)(C)N |
SMILES |
CC1CC(C(=O)O1)(C)N |
Canonical SMILES |
CC1CC(C(=O)O1)(C)N |
synonyms |
2(3H)-Furanone,3-aminodihydro-3,5-dimethyl-,(3S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






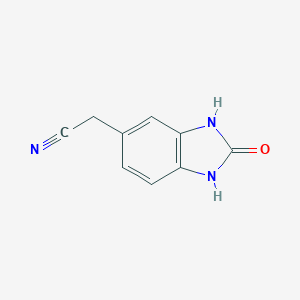

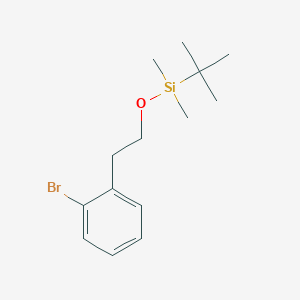
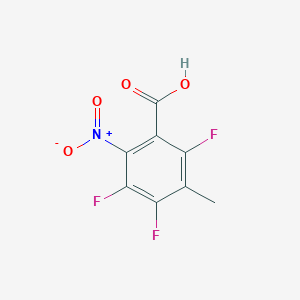
![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
